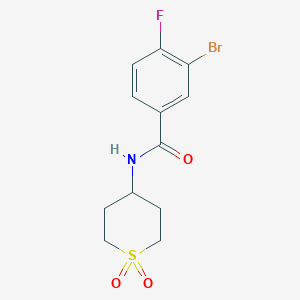
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a fluorine atom, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Bromination: Introduction of the bromine atom to the benzene ring using bromine or a brominating agent under controlled conditions.
Fluorination: Introduction of the fluorine atom using a fluorinating reagent such as hydrogen fluoride or a fluorinating agent.
Thianylation: Incorporation of the 1,1-dioxothian-4-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may be optimized for yield and cost-effectiveness, utilizing advanced techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of one functional group with another through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine: Similar structure with a pyridine ring instead of a benzene ring.
4-bromo-N-(1,1-dioxothian-4-yl)-3-fluorobenzamide: Similar structure with different positions of the bromine and fluorine atoms.
Uniqueness
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3S/c13-10-7-8(1-2-11(10)14)12(16)15-9-3-5-19(17,18)6-4-9/h1-2,7,9H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLQVCUTLHMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
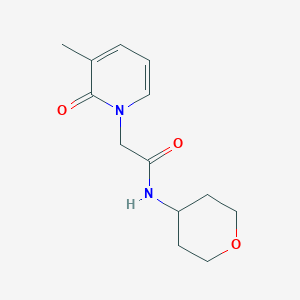
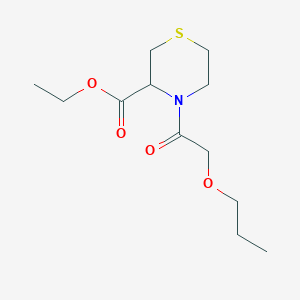
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
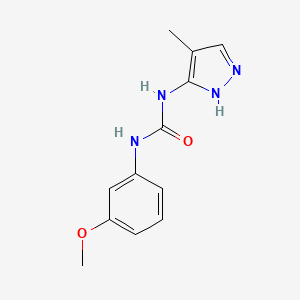

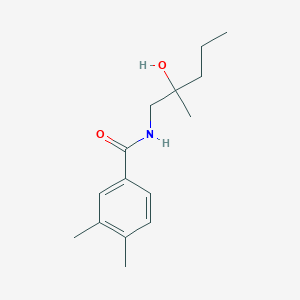
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)
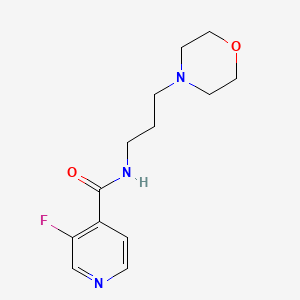
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643516.png)
![5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6643523.png)
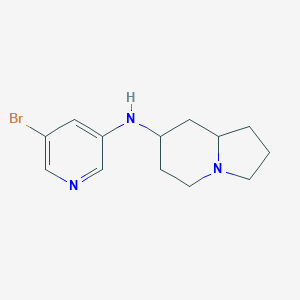
![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)
